molecular formula C21H17N5O3S2 B4104032 6-[(2-amino-2-oxoethyl)thio]-N-1,3-benzothiazol-2-yl-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide

6-[(2-amino-2-oxoethyl)thio]-N-1,3-benzothiazol-2-yl-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide

Cat. No. B4104032
M. Wt: 451.5 g/mol
InChI Key: GFHJMIXKKXPQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups including an amide, a thioether, a benzothiazole, a cyano group, a furyl group, and a dihydropyridine. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dihydropyridine could suggest a planar ring structure, while the benzothiazole may also form a planar aromatic system. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the amide could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The thioether might be oxidized to a sulfoxide or sulfone. The dihydropyridine could potentially undergo redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, and specific optical properties. These properties would need to be determined experimentally .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. If it’s intended to be a drug, it would interact with a specific biological target, such as an enzyme or receptor. The exact mechanism would need to be determined through biological testing .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions, including wearing personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions for this compound could include further studies to fully elucidate its physical and chemical properties, investigations into its potential uses, and the development of methods for its efficient synthesis .

properties

IUPAC Name

6-(2-amino-2-oxoethyl)sulfanyl-N-(1,3-benzothiazol-2-yl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S2/c1-11-17(19(28)26-21-25-13-5-2-3-7-15(13)31-21)18(14-6-4-8-29-14)12(9-22)20(24-11)30-10-16(23)27/h2-8,18,24H,10H2,1H3,(H2,23,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHJMIXKKXPQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=CO2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[(2-amino-2-oxoethyl)thio]-N-1,3-benzothiazol-2-yl-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide
Reactant of Route 2
6-[(2-amino-2-oxoethyl)thio]-N-1,3-benzothiazol-2-yl-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide
Reactant of Route 3
6-[(2-amino-2-oxoethyl)thio]-N-1,3-benzothiazol-2-yl-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide
Reactant of Route 4
6-[(2-amino-2-oxoethyl)thio]-N-1,3-benzothiazol-2-yl-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide
Reactant of Route 5
6-[(2-amino-2-oxoethyl)thio]-N-1,3-benzothiazol-2-yl-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide
Reactant of Route 6
6-[(2-amino-2-oxoethyl)thio]-N-1,3-benzothiazol-2-yl-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide

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